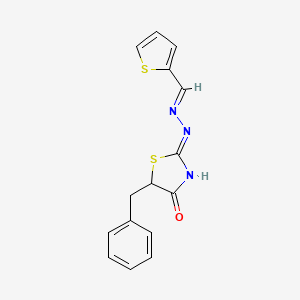![molecular formula C16H10F6N2O3 B6053482 N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6053482.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a nitroaromatic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide exerts its biological effects by inhibiting the activity of the proteasome. The proteasome is a cellular complex that plays a crucial role in protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can induce cell death. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a potential therapeutic agent for cancer.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins, which can induce cell death. Physiologically, this compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its selectivity towards the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific inhibition of the proteasome, leading to the accumulation of misfolded and damaged proteins, which can induce cell death. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide. One direction is to explore the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer properties. Additionally, future studies can focus on the development of new synthesis methods for this compound and the exploration of its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has potential applications in cancer research and inflammatory diseases, and future studies can focus on the development of new synthesis methods and the exploration of its potential applications in other fields of scientific research.
合成法
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide can be synthesized using different methods, including the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a yellow solid with a melting point of 180-182°C. Other methods of synthesis include the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide has been found to have potential applications in various fields of scientific research. One of its main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in protein degradation. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O3/c1-8-12(3-2-4-13(8)24(26)27)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMTVVRZKLAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6053408.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)

![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![N-benzyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6053479.png)

![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6053496.png)

